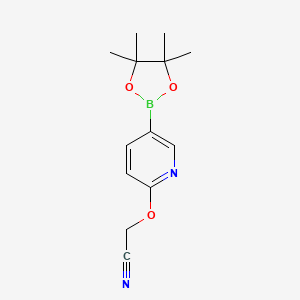

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile

説明

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile is an organic compound that features a boronic ester group attached to a pyridine ring

特性

分子式 |

C13H17BN2O3 |

|---|---|

分子量 |

260.10 g/mol |

IUPAC名 |

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetonitrile |

InChI |

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(16-9-10)17-8-7-15/h5-6,9H,8H2,1-4H3 |

InChIキー |

DDBCYJFEFIDBLV-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile typically involves the coupling of a pyridine derivative with a boronic ester. One common method involves the use of bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium acetate . The reaction is carried out in an organic solvent like xylene under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvent, catalyst, and reaction conditions are carefully controlled to ensure consistent product quality.

化学反応の分析

Types of Reactions

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.

類似化合物との比較

Similar Compounds

- 2-Methoxypyridine-5-boronic acid pinacol ester

- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile is unique due to its combination of a boronic ester and a nitrile group, which provides a versatile platform for various chemical transformations. Its ability to participate in both electrophilic and nucleophilic reactions, as well as its stability under various conditions, makes it a valuable compound in synthetic and medicinal chemistry.

生物活性

The compound 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetonitrile is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a pyridine ring and a dioxaborolane moiety, which are crucial for its biological activity.

The biological activity of this compound primarily stems from the presence of the boron atom in the dioxaborolane ring. Boron compounds have been shown to interact with various biological targets, including enzymes and receptors. The specific mechanism by which this compound exerts its effects is still under investigation but may involve:

- Inhibition of key enzymes : Similar boron-containing compounds have been reported to inhibit enzymes such as kinases and phosphatases.

- Binding interactions : The pyridine ring may facilitate binding to biological targets through π-stacking or hydrogen bonding.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with this compound:

-

Anticancer Activity :

- In vitro studies demonstrate that derivatives of pyridine-boron compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the nanomolar range against breast and lung cancer cells .

- A study indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways .

- Antiviral Activity :

- Neuroprotective Effects :

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Case Study 1 : A derivative showed a significant reduction in tumor size in xenograft mouse models when administered at doses of 10 mg/kg body weight daily for two weeks. The study reported a 70% reduction in tumor volume compared to control groups .

- Case Study 2 : In a study focused on antiviral activity, a related compound demonstrated over a 90% reduction in viral titers in infected mice when treated with 20 mg/kg for five days .

Research Findings

Research findings indicate that the biological activity of this compound is promising:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。